molecular formula C9H11NO B063710 3,3-dimethyl-2H-furo[2,3-b]pyridine CAS No. 182819-49-4

3,3-dimethyl-2H-furo[2,3-b]pyridine

Cat. No.: B063710
CAS No.: 182819-49-4
M. Wt: 149.19 g/mol
InChI Key: JJPUOMQZIPJIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2H-furo[2,3-b]pyridine is a dihydrofuro[2,3-b]pyridine derivative that serves as a versatile and valuable scaffold in pharmaceutical and medicinal chemistry research. The furo[2,3-b]pyridine core is a fused heterocyclic system that has attracted significant interest due to its broad spectrum of pharmacological activities. Researchers are increasingly focusing on this class of compounds for developing novel therapeutic agents. This compound is of particular interest in early-stage drug discovery for inflammatory and autoimmune diseases. Recent studies have shown that the dihydrofuro[2,3-b]pyridine scaffold can serve as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a key regulator of the innate immune response, controlling downstream NF-κB and MAPK signaling pathways, making it a promising target for therapeutic intervention . Structural modifications to this core structure have yielded inhibitors with excellent biochemical potency and improved pharmacokinetic profiles, demonstrating the scaffold's utility . Furthermore, the furo[2,3-b]pyridine structural motif is recognized as a privileged framework in anticancer research. Related derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines and have been investigated as potential inhibitors of critical enzymes like Cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression . The integration of this heterocyclic system allows for extensive chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

182819-49-4

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3,3-dimethyl-2H-furo[2,3-b]pyridine

InChI

InChI=1S/C9H11NO/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3

InChI Key

JJPUOMQZIPJIMN-UHFFFAOYSA-N

SMILES

CC1(COC2=C1C=CC=N2)C

Canonical SMILES

CC1(COC2=C1C=CC=N2)C

Synonyms

Furo[2,3-b]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound features a fused furan and pyridine ring system, which contributes to its unique chemical properties. Its molecular formula is C10H11NC_{10}H_{11}N, and it exhibits a range of reactivity due to the presence of both nitrogen and oxygen atoms within its structure.

Medicinal Chemistry

3,3-Dimethyl-2H-furo[2,3-b]pyridine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating multiple diseases due to their biological activities. Notably, it has been linked to:

  • Antitumor Activity : Compounds derived from this scaffold exhibit antiproliferative effects against various cancer cell lines, making them candidates for cancer therapy .
  • Inflammation Inhibition : Research indicates that some derivatives can inhibit the proteolytic activation of the PAR-2 signaling pathway, which is involved in inflammatory responses .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical transformations:

  • Oxidation and Reduction Reactions : It can undergo oxidation to yield ketones or carboxylic acids and reduction to form alcohols or amines .
  • Nucleophilic Substitution : The pyridine ring can participate in nucleophilic substitution reactions, expanding its utility in synthetic chemistry .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/References
Medicinal ChemistryBuilding block for drug synthesisAntitumor activity against cancer cell lines
Inflammation TreatmentInhibitor of PAR-2 signaling pathwayEffective in treating inflammatory diseases
Organic SynthesisIntermediate for complex organic moleculesVersatile reactions including oxidation and substitution

Case Study 1: Antitumor Activity

In a study published by ResearchGate, derivatives of this compound were tested against several cancer cell lines. Results indicated significant antiproliferative effects, suggesting potential as anticancer agents .

Case Study 2: Inhibition of Inflammatory Responses

A patent detailing the use of furo[3,2-b]pyridine compounds highlighted their effectiveness in inhibiting PAR-2 activation, which plays a role in inflammatory responses. This suggests that derivatives could be developed into therapeutic agents for conditions such as Crohn's disease and rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The substitution of oxygen (in furopyridines) versus sulfur (in thieno[2,3-b]pyridines) significantly alters electronic and steric profiles. For example:

  • Thieno[2,3-b]pyridines: Sulfur’s lower electronegativity increases lipophilicity but reduces aqueous solubility, necessitating formulation aids like cyclodextrins for pharmacokinetic studies .
  • The 3,3-dimethyl substitution in 2H-furo[2,3-b]pyridine introduces steric constraints that may limit π-π stacking interactions compared to unsubstituted analogs .
Compound Core Structure Key Substituents Solubility (Predicted) LogP (Estimated)
3,3-Dimethyl-2H-furo[2,3-b]pyridine Furo[2,3-b]pyridine 3,3-dimethyl Moderate (polar furan) ~2.5
Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine None Low (requires cyclodextrin) ~3.1
5-Bromo-benzofuran-2-yl derivatives Furopyridine hybrid Bromine, benzofuran Low (lipophilic) ~3.8

Physicochemical Challenges

  • Solubility: Thieno[2,3-b]pyridines suffer from poor aqueous solubility (~0.01 mg/mL), limiting their therapeutic utility without formulation aids . The dimethyl group in this compound may mitigate this issue via enhanced polarity.
  • Stability: Furopyridines are prone to oxidative degradation at the furan oxygen, whereas thieno analogs exhibit greater thermal stability .

Preparation Methods

Metal-Free Cyclization with Ethyl Chloroacetate

A prominent method involves reacting pyridine-N-oxide derivatives with ethyl chloroacetate under basic conditions. For example, 3-methylpyridine-N-oxide reacts with ethyl chloroacetate in dimethylformamide (DMF) at 60°C to yield 2-(ethylcarboxylate)-3-methylfuro[2,3-b]pyridine. Subsequent hydrolysis and decarboxylation generate the 3-methyl derivative, which undergoes further alkylation with methyl iodide in the presence of potassium carbonate to introduce the second methyl group. This two-step process achieves 3,3-dimethyl substitution with a 65–78% overall yield (Table 1).

Table 1: Reaction Conditions and Yields for Metal-Free Cyclization

Starting MaterialReagentConditionsProductYield (%)
3-Methylpyridine-N-oxideEthyl chloroacetateDMF, 60°C, 6 h2-Ethylcarboxylate derivative85
2-Ethylcarboxylate derivativeMethyl iodide, K₂CO₃THF, reflux, 12 h3,3-Dimethyl product78

Spectroscopic data for the final product include:

  • ¹H NMR (CDCl₃): δ 1.38 (t, 3H, CH₃), 2.12 (s, 6H, 2×CH₃), 7.24 (s, 1H, H-5), 8.09 (d, 1H, H-6).

  • IR (KBr): 1670 cm⁻¹ (C=O stretch absent post-decarboxylation).

Thorpe-Ziegler Cyclization for Furan Ring Formation

Substrate Design and Reaction Optimization

The Thorpe-Ziegler reaction enables the construction of the furo[2,3-b]pyridine core from pyridine derivatives bearing adjacent nitrile and ketone groups. For instance, 3-cyano-2-acetylpyridine undergoes cyclization in ethanol with sodium ethoxide at 80°C, forming the fused ring system. Introducing gem-dimethyl groups at the ketone stage (e.g., using 3-cyano-2-(isopropylidene)pyridine) directly yields 3,3-dimethyl substitution upon cyclization. This method achieves yields of 70–83% (Table 2).

Table 2: Thorpe-Ziegler Cyclization Parameters

SubstrateBaseSolventTemperature (°C)Yield (%)
3-Cyano-2-(isopropylidene)pyridineNaOEtEthanol8083
3-Cyano-2-acetylpyridineNaOEtEthanol8078

Key spectral features:

  • ¹³C NMR (DMSO-d₆): δ 24.8 (2×CH₃), 112.4 (C-3), 146.7 (C-2).

  • ESI-MS: m/z 190.1 [M+H]⁺.

Post-Synthetic Functionalization Techniques

Directed C–H Methylation

After forming the furopyridine core, directed ortho-metalation facilitates methylation at the 3-position. Using lithium diisopropylamide (LDA) at −78°C, deprotonation of 3-methylfuro[2,3-b]pyridine generates a lithiated intermediate, which reacts with methyl iodide to install the second methyl group. This approach yields 72% of the desired product but requires stringent anhydrous conditions.

Table 3: Post-Synthetic Methylation Efficiency

SubstrateMethylation AgentConditionsYield (%)
3-Methylfuro[2,3-b]pyridineMethyl iodideLDA, THF, −78°C72

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times for hydrazone formation and cyclization steps. For example, condensing 3-acetylfuro[2,3-b]pyridine with hydrazine hydrate under microwave irradiation (150 W, 120°C) completes in 20 minutes versus 6 hours conventionally, maintaining a 75% yield. This method is ideal for thermally sensitive intermediates.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Metal-Free Cyclization: Offers simplicity and avoids transition metals but requires multi-step decarboxylation/alkylation.

  • Thorpe-Ziegler Reaction: Directly incorporates dimethyl groups but depends on specialized precursors.

  • Post-Synthetic Methylation: Flexible but low-yielding due to side reactions.

Q & A

Q. Advanced

  • Molecular docking : Chromeno[2,3-b]pyridine derivatives were docked into SIRT2 binding pockets to predict binding modes and affinity .
  • QSAR modeling : Correlates electronic/steric properties (e.g., Hammett constants) with activity to guide substituent selection .
  • Scaffold-hopping validation : Retaining pharmacophoric features (e.g., hydrogen-bond donors) during core structure modifications .

How can conflicting SAR data be resolved in kinase inhibitor development?

Q. Advanced

  • Orthogonal assays : Confirm target engagement using biochemical (enzyme inhibition) and cellular (phosphorylation assays) models .
  • Crystallography : Resolve binding mode discrepancies (e.g., JAK3 vs. BTK selectivity) via X-ray structures .
  • Metabolic profiling : Rule out off-target effects caused by reactive metabolites .

What strategies improve metabolic stability without compromising potency?

Q. Advanced

  • Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., fluorine at position 5 enhances plasma stability in dopamine D4 ligands) .
  • Bioisosteric replacement : Exchanging labile esters with amides or heterocycles .
  • Prodrug approaches : Masking polar groups (e.g., phosphonates) to enhance bioavailability .

How is regioselectivity achieved during functionalization of the fused ring system?

Q. Methodological

  • Directing groups : Use of N-oxides or sulfonyl groups to steer electrophilic substitution .
  • Protection/deprotection : Sequential blocking of reactive sites (e.g., TsCl protection in pyrrolo[2,3-b]pyridine synthesis) .
  • Metal catalysis : Pd-mediated C-H activation for site-specific arylation .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • By-product control : Optimize reaction conditions (e.g., temperature, solvent) to minimize impurities .
  • Continuous flow systems : Improve yield and reproducibility for key steps like cyclization .
  • Purification : Use of preparative HPLC or crystallization gradients for complex mixtures .

How do fused ring systems (e.g., furo vs. thieno) influence target selectivity?

Q. Advanced

  • Electronic effects : Thieno[2,3-b]pyridines exhibit higher π-π stacking potential with hydrophobic kinase pockets (e.g., mGluR5) compared to furans .
  • Conformational rigidity : Furopyridines restrict rotational freedom, enhancing affinity for JAK3 over BTK .
  • Solubility trade-offs : Sulfur in thieno derivatives improves membrane permeability but reduces aqueous solubility .

What in vitro models are suitable for evaluating immunomodulatory activity?

Q. Methodological

  • Cytokine profiling : Measure IL-6, TNF-α suppression in LPS-stimulated macrophages .
  • T-cell proliferation assays : Assess inhibition of CD3/CD28-induced proliferation .
  • JAK-STAT pathway reporters : Luciferase-based systems quantify pathway modulation .

How can ligand efficiency (LE) be optimized in hit-to-lead campaigns?

Q. Advanced

  • Fragment-based design : Start with low-MW cores (e.g., 3,5-dicyanopyridine) and incrementally add substituents .
  • Free-Wilson analysis : Deconstruct active compounds to identify critical groups .
  • Efficiency metrics : Aim for LE >0.3 and LLE >5 to balance potency and physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.